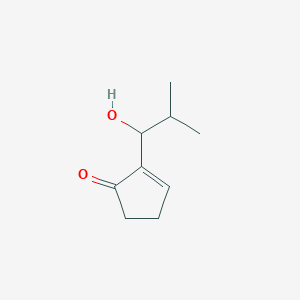
Pyridine, 2,2'-diselenobis[6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,2’-diselenobis[6-methyl-] is an organoselenium compound characterized by the presence of two selenium atoms linked to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[6-methyl-] typically involves the reaction of 6-methylpyridine with selenium reagents. One common method is the reaction of 6-methylpyridine with diselenium dichloride in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of Pyridine, 2,2’-diselenobis[6-methyl-] may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: Pyridine, 2,2’-diselenobis[6-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the diselenide bond to selenol groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.
Major Products: The major products formed from these reactions include selenoxide derivatives, selenol compounds, and various substituted pyridine derivatives.
科学的研究の応用
Pyridine, 2,2’-diselenobis[6-methyl-] has several scientific research applications:
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Pyridine, 2,2’-diselenobis[6-methyl-] involves its ability to interact with biological molecules through the selenium atoms. Selenium can form selenoenzymes that play a crucial role in redox reactions and antioxidant defense mechanisms. The compound can also interact with nucleophiles, leading to the formation of selenoethers and other derivatives that modulate biological activity.
類似化合物との比較
Selenopyridines: These compounds contain selenium atoms linked to a pyridine ring and share similar chemical properties.
Selenophenes: These are selenium-containing heterocycles with a structure similar to thiophenes.
Selenoethers: Compounds with selenium atoms linked to ether groups.
Uniqueness: Pyridine, 2,2’-diselenobis[6-methyl-] is unique due to its specific structure, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
153871-76-2 |
|---|---|
分子式 |
C12H12N2Se2 |
分子量 |
342.2 g/mol |
IUPAC名 |
2-methyl-6-[(6-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-5-3-7-11(13-9)15-16-12-8-4-6-10(2)14-12/h3-8H,1-2H3 |
InChIキー |
JDHGYWRGVFBAHS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)[Se][Se]C2=CC=CC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)




![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)


![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
